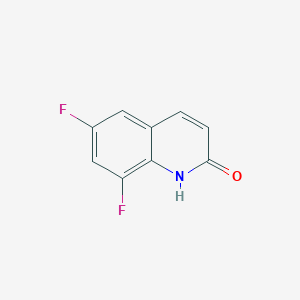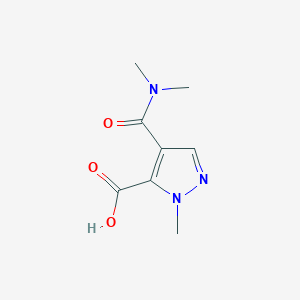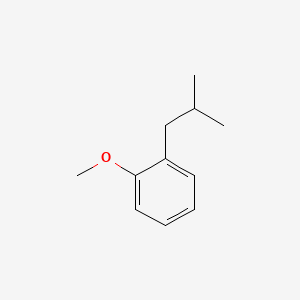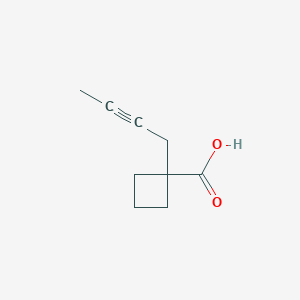
5,5-dimethylhexanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-dimethylhexanenitrile is an organic compound with the molecular formula C8H15N. It belongs to the class of nitriles, which are characterized by the presence of a cyano group (-C≡N) attached to an alkyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5,5-dimethylhexanenitrile can be synthesized through several methods. One common approach involves the reaction of 5,5-dimethylhexanamide with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
5,5-Dimethylhexanamide+SOCl2→this compound+HCl+SO2
This method involves the dehydration of the amide to form the nitrile .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar dehydration reactions. The choice of reagents and conditions can be optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5,5-dimethylhexanenitrile undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, it can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Substitution: Nucleophiles such as Grignard reagents.
Major Products Formed
Hydrolysis: 5,5-Dimethylhexanoic acid.
Reduction: 5,5-Dimethylhexylamine.
Substitution: Various substituted nitriles depending on the nucleophile used.
Applications De Recherche Scientifique
5,5-dimethylhexanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5,5-dimethylhexanenitrile depends on its specific application. In chemical reactions, the cyano group acts as an electrophile, participating in nucleophilic addition and substitution reactions. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanenitrile: A simpler nitrile with a straight-chain structure.
5-Hexenenitrile: Contains a double bond in the carbon chain.
5-Methylhexanenitrile: Similar structure with a single methyl group substitution
Uniqueness
5,5-dimethylhexanenitrile is unique due to the presence of two methyl groups at the 5th position, which can influence its reactivity and physical properties compared to other nitriles. This structural feature can affect its boiling point, solubility, and interactions with other molecules .
Propriétés
Formule moléculaire |
C8H15N |
|---|---|
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
5,5-dimethylhexanenitrile |
InChI |
InChI=1S/C8H15N/c1-8(2,3)6-4-5-7-9/h4-6H2,1-3H3 |
Clé InChI |
WVRLZGYZLCMBOU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Imidazo[1,2-b]pyridazin-3-yl)-5-methylthiophene-2-carboxylic acid](/img/structure/B8716014.png)













